molecular formula C21H25BrN2O B2598753 3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106750-51-9

3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2598753
CAS No.: 1106750-51-9
M. Wt: 401.348
InChI Key: WHNOXDIOHMFPTR-UHFFFAOYSA-M
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Description

3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O and its molecular weight is 401.348. The purity is usually 95%.
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Scientific Research Applications

Synthesis, antibacterial, and antifungal activity

Novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their derivatives were synthesized and showed significant in vitro antimicrobial activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This highlights the potential of these compounds in developing treatments against bacterial and fungal infections (Demchenko et al., 2020).

Synthesis and Chemical Properties

Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines

The reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles led to the formation of 1-R-6,8-diaryl-1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines, indicating a route for synthesizing complex heterocyclic structures (Potikha et al., 2011).

Properties

IUPAC Name

1-(4-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O.BrH/c1-17-11-13-19(14-12-17)22-16-21(24,18-8-4-2-5-9-18)23-15-7-3-6-10-20(22)23;/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNOXDIOHMFPTR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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